1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole
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Overview
Description
1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole, also known as EIP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EIP is a pyrazole derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory properties. It has also been shown to have antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research involving 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole. One area of interest is its potential use in cancer therapy, particularly in combination with other anticancer drugs. Another area of interest is its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole involves the condensation of 2-(2-ethoxyphenyl) hydrazine with 2-bromoethyl-1H-imidazole in the presence of a base, followed by cyclization with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This method has been reported to yield 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole with high purity and yield.
Scientific Research Applications
1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-ethoxyphenyl)-1-(2-pyrazol-1-ylethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-21-15-7-4-3-6-14(15)16-17-9-11-19(16)12-13-20-10-5-8-18-20/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIHNRAXEBTRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC=CN2CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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